molecular formula C8H11NO2 B133145 3,5-Dimethoxyaniline CAS No. 10272-07-8

3,5-Dimethoxyaniline

Cat. No. B133145
CAS RN: 10272-07-8
M. Wt: 153.18 g/mol
InChI Key: WNRGWPVJGDABME-UHFFFAOYSA-N
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Description

3,5-Dimethoxyaniline is a chemical compound that serves as a monomer for various polymer syntheses. It is characterized by the presence of two methoxy groups attached to an aniline ring, specifically at the 3 and 5 positions. This structure imparts unique electronic properties to the compound, making it a valuable precursor in the synthesis of materials with specific functionalities, such as conducting polymers and copolymers with applications in electronics and materials science.

Synthesis Analysis

The synthesis of polymers based on 3,5-dimethoxyaniline has been achieved through various methods. For instance, poly(3,5-dimethoxyaniline) hollow microspheres were synthesized using an interfacial polymerization approach with camphorsulfonic acid as the doping agent, resulting in materials with narrow size distribution and uniform shape . Another synthesis method involves the electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes, which enhances the oxidation of glutamic acids . Additionally, a green chemistry approach has been used to synthesize nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity .

Molecular Structure Analysis

The molecular structure of 3,5-dimethoxyaniline derivatives has been characterized using various spectroscopic techniques. For example, N-(3,5-Dimethoxyphenyl)benzamide, a derivative, was prepared and its structure was analyzed, revealing an almost planar dimethoxyphenyl–amide segment and specific intermolecular interactions in the crystal . Although not directly related to 3,5-dimethoxyaniline, studies on 3,4-dimethoxyaniline provide insights into the vibrational structure and theoretical calculations that could be analogous to 3,5-dimethoxyaniline .

Chemical Reactions Analysis

The reactivity of 3,5-dimethoxyaniline has been explored in the context of polymer synthesis and modification. The compound's electron-donating methoxy groups facilitate its polymerization and the formation of copolymers with various properties. For instance, a copolymer of 2,5-dimethoxyaniline and 2,5-diaminobenzenesulfonic acid exhibited a cross-linking structure beneficial for the deposition of platinum, which is advantageous for methanol oxidation applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 3,5-dimethoxyaniline are influenced by the presence of the methoxy groups and the polymerization method. Poly(2,5-dimethoxyaniline) synthesized by cyclic voltammetry showed capacitor-like behavior and a maximum conductivity of 0.35 S cm^-1, although it exhibited limited stability in acidic solution . The electrochemical synthesis of poly(2,5-dimethoxyaniline) on glassy carbon electrodes demonstrated the potential for detecting chiral molecules of glutamic acid, with good reproducibility and a linear relationship between anodic peak currents and glutamic acid concentration .

Scientific Research Applications

1. Novel and Highly Regioselective Friedel-Crafts Alkylation

3,5-Dimethoxyaniline is used in a novel, highly regioselective Friedel-Crafts alkylation process. This method produces p-alkyl 3,5-dimethoxyanilines by reacting aldehydes with 3,5-dimethoxyaniline, showing high regioselectivity, simplicity, and adaptability to various aldehydes. This reaction is significant in preparing 4-substituted 3,5-dimethoxyanilines with potential pharmacological interest (Augustine et al., 2008).

2. Synthesis of Nanostructured Poly(2,5-Dimethoxyaniline)

Nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity is synthesized through chemical oxidative polymerization. This process uses a mild oxidizing system, contributing to green chemistry and material science (Jain et al., 2010).

3. Electrochemical Detection of Glutamic Acids

Electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes enhances the oxidation of glutamic acids. This method demonstrates the potential of using these modified electrodes for differentiating glutamic acid chiral molecules, indicating applications in chemical sensing and analysis (Zeng et al., 2019).

4. Two-Dimensional Nanosheets for Electrochemical Capacitors

2D poly(2,5-dimethoxyaniline) nanosheets have been designed as pseudo-capacitive electrodes for supercapacitors. These nanosheets offer large specific capacitance and remarkable retention at high rates, highlighting their application in advanced energy storage devices (Yuan et al., 2014).

5. Spectroscopic Analysis and Quantum Chemical Calculations

3,4-dimethoxyaniline, a closely related compound, has been studied for its molecular and vibrational structure using Fourier transform infrared and Raman spectra. These studies provide insights into the molecular characteristics relevant to further chemical applications and analysis (Sundaraganesan et al., 2008).

6. Hollow Microsphere Synthesis

Poly(3,5-dimethyoxyaniline) hollow microspheres have been synthesized through interfacial polymerization, demonstrating potential applications in material science and nanotechnology due to their unique structure and properties (Wang et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRGWPVJGDABME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0065018
Record name 3,5-Dimethoxyaniline
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Dimethoxyaniline

CAS RN

10272-07-8
Record name 3,5-Dimethoxyaniline
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Record name 3,5-Dimethoxyaniline
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Record name Benzenamine, 3,5-dimethoxy-
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Record name 3,5-Dimethoxyaniline
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Record name 3,5-dimethoxyaniline
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Record name 3,5-DIMETHOXYANILINE
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Synthesis routes and methods I

Procedure details

2 g of dry 3,5-dimethoxyphenol was dissolved in 25 mL dry THF and cooled in an ice bath. To this solution was added 2.25 g of diethylazodicarboxylate (DEAD), 6 g of triphenylphosphine and 1 mL of ammonium chloride (NH4Cl). The mixture was stirred for 20 minutes. The mixture was warmed to room temperature and stirred for an additional 30 minutes. Silica gel was added to remove DEAD, triphenylphosphine, and excess ammonia, yielding 3,5-dimethoxyaniline.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3,5-dimethoxy aniline 1 (5 g, 32.6 mmol) in xylene (20 mL) was taken in a 100 mL round bottom flask equipped with a reflux condenser and a dropping funnel and heated at 130° C. under nitrogen atmosphere. 2,2,6-trimethyl4H-1, 3-dioxin-4-one (4.64 g, 32.6 mmol) was then added dropwise for 25 min. Heating was continued at 125-130° C. for additional 3 h (TLC hexane : ethyl acetate, 6:4 Rf=0.3). The reaction mixture was cooled to 50° C. and xylene was removed under vacuum to get oily residue. The residue obtained was purified by column chromatography (silica gel hexane:ethyl acetate 4:1) to get product 1 N-(3,5-dimethoxyphenyl)-3-oxo-butanamide (9, 7.2 g) in 93% yield as an oily liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethoxyaniline
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3,5-Dimethoxyaniline
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3,5-Dimethoxyaniline
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Reactant of Route 5
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Reactant of Route 6
3,5-Dimethoxyaniline

Citations

For This Compound
1,180
Citations
Q Yan, Y Zhang, Y Dang, Y Feng, W Feng - Energy Storage Materials, 2020 - Elsevier
Solid-state high-power heat output at a relatively low temperature is a core problem for photo thermal batteries (PTB) films because of the fundamental contradiction between fast heat …
Number of citations: 28 www.sciencedirect.com
J Kovach, WW Brennessel, WD Jones - RSC Advances, 2014 - pubs.rsc.org
Substituted bisindolines were synthesized from the reaction of 3,5-dimethoxyaniline and vicinal diones (2,3-butanedione, benzil, and 4-methylbenzil). The reaction of 3,5-…
Number of citations: 6 pubs.rsc.org
DSC Black, B Gatehouse, F Theobald… - Australian Journal of …, 1980 - CSIRO Publishing
Cyclization of the amino ketones (3a,b) derived from 3,5- dimethoxyaniline, and phenacyl bromide and 4-bromophenacyl bromide respectively, afforded 2-arylindoles (8a,b) in …
Number of citations: 36 www.publish.csiro.au
BM Taylor, MM Joullié - Tetrahedron, 1998 - Elsevier
1,2-Indanediones are a new class of fluorogenic reagents for amino acid visualization. In order to better understand the mechanism of formation of the resulting fluorescent products, we …
Number of citations: 14 www.sciencedirect.com
N MeO - Electrophilic CH Activation Using a Shilov …, 2015 - urresearch.rochester.edu
6.1 Abstract Substituted bisindolines were synthesized from the reaction of 3, 5-dimethoxyaniline and vicinal diones (2, 3-butanedione, benzil, and 4-methylbenzil). The reaction of 3, 5-…
Number of citations: 0 urresearch.rochester.edu
S Ohno, N Teshima, T Watanabe, H Itabashi, S Nakano… - Analyst, 1996 - pubs.rsc.org
A spectrophotometric method was developed for the determination of ultratrace amounts of copper(II) based on its catalytic effect on the oxidative coupling reaction of 3-methyl-2-…
Number of citations: 28 pubs.rsc.org
T Fujimoto, N Teshima, M Kurihara, S Nakano… - Talanta, 1999 - Elsevier
A catalytic photometric method was developed for the determination of sub-nanogram levels of cobalt. The method is based on the catalytic effect of cobalt(II) on the oxidative coupling …
Number of citations: 17 www.sciencedirect.com
T Kawashima, H Itabashi, N Teshima, M Kurihara… - Analytical sciences, 1999 - Springer
A highly sensitive flow-injection spectrophotometric method has been developed for the determination of copper(II). It is based on the catalytic effect of copper(II) on the oxidative …
Number of citations: 17 link.springer.com
VT Kasumov, F Köksal - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
Several new copper(II) complexes (4–6) with N-dimethoxyphenyl-3,5- t Bu 2 -salicylaldimine ligands abbreviated as NR-3,5-DTBS, where R=2,4-dimethoxyphenyl (1), 2,5-…
Number of citations: 11 www.sciencedirect.com
JK Augustine, YA Naik, AB Mandal, P Alagarsamy… - Synlett, 2008 - thieme-connect.com
A novel and highly regioselective Friedel-Crafts alkylation, producing p-alkyl 3, 5-dimethoxyanilines by the reaction of aldehydes with 3, 5-dimethoxyaniline in the presence of …
Number of citations: 3 www.thieme-connect.com

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